molecular formula C14H21NO4S B2645495 2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol CAS No. 1795414-16-2

2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol

Cat. No.: B2645495
CAS No.: 1795414-16-2
M. Wt: 299.39
InChI Key: HZCIMDQIQMHISH-UHFFFAOYSA-N
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Description

2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol is an organic compound with a complex structure that includes a cyclopropane ring, a sulfonamide group, and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl ethyl ether with cyclopropanesulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring and phenyl group contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol: This compound has a similar ethoxyethanol backbone but with an azido group instead of a sulfonamide group.

    2-[2-(2-hydroxyethoxy)ethoxy]ethan-1-ol: Similar structure but with hydroxy groups instead of sulfonamide and cyclopropane groups.

Uniqueness

2-[2-cyclopropanesulfonamido-1-(4-methylphenyl)ethoxy]ethan-1-ol is unique due to the presence of the cyclopropane ring and the sulfonamide group, which confer specific chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-2-4-12(5-3-11)14(19-9-8-16)10-15-20(17,18)13-6-7-13/h2-5,13-16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCIMDQIQMHISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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